molecular formula C9H8N6O B11682496 (E)-5-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazin-3(2H)-one

(E)-5-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazin-3(2H)-one

Cat. No.: B11682496
M. Wt: 216.20 g/mol
InChI Key: UYFSOLISTFHHPR-VZUCSPMQSA-N
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Description

5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a heterocyclic compound that features a triazine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of pyridine-4-carbaldehyde with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a pyridine and triazine ring system makes it a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C9H8N6O

Molecular Weight

216.20 g/mol

IUPAC Name

5-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H8N6O/c16-9-13-8(6-12-15-9)14-11-5-7-1-3-10-4-2-7/h1-6H,(H2,13,14,15,16)/b11-5+

InChI Key

UYFSOLISTFHHPR-VZUCSPMQSA-N

Isomeric SMILES

C1=CN=CC=C1/C=N/NC2=NC(=O)NN=C2

Canonical SMILES

C1=CN=CC=C1C=NNC2=NC(=O)NN=C2

Origin of Product

United States

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